molecular formula C15H15ClN2O2S2 B2918041 N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide CAS No. 895475-94-2

N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide

Cat. No.: B2918041
CAS No.: 895475-94-2
M. Wt: 354.87
InChI Key: JBEWKUYNRSWSOB-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide is a thiazole-based compound featuring a propanamide backbone linked to a 4-methylthiazol-2-yl moiety substituted with an acetyl group and a 4-chlorophenylthio side chain. This structure combines a heterocyclic thiazole core with sulfur-based and aromatic substituents, which are common pharmacophores in medicinal chemistry.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-chlorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S2/c1-9-14(10(2)19)22-15(17-9)18-13(20)7-8-21-12-5-3-11(16)4-6-12/h3-6H,7-8H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEWKUYNRSWSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCSC2=CC=C(C=C2)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C15H15ClN2O2S. It features a thiazole ring, an acetyl group, and a chlorophenyl thioether moiety, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The thiazole ring may interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound might modulate receptor activity, influencing signaling pathways associated with cancer and other diseases.
  • Membrane Permeability : The presence of the chlorophenyl group enhances lipophilicity, which may improve cellular uptake and bioavailability.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
5-Aryl-1,3,4-thiadiazoleMCF-710.10
5-Aryl-1,3,4-thiadiazoleHepG25.36
This compoundTBDTBD

These findings suggest that modifications to the thiazole structure can significantly enhance anticancer activity.

Antioxidant Activity

Research indicates that thiazole-based compounds possess antioxidant properties. The DPPH radical scavenging assay has been used to evaluate these effects, showing that certain derivatives exhibit antioxidant activities comparable to well-known antioxidants like ascorbic acid .

Case Studies

  • Thiazole Derivatives in Cancer Treatment : A study on a series of thiazole derivatives demonstrated that structural modifications could lead to increased potency against breast cancer cell lines (IC50 values ranging from 1.61 to 1.98 µg/mL) . This underscores the importance of SAR in developing effective anticancer agents.
  • Mechanistic Studies : In vitro studies revealed that compounds with similar scaffolds inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . These studies provide insights into how this compound might exert its biological effects.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Variations: The target compound’s thiazole core contrasts with triazinoindole (e.g., ) or benzofuran (e.g., ) scaffolds in analogues. Thiazoles are known for metabolic stability and hydrogen-bonding capacity, while triazinoindoles may enhance π-π stacking interactions . The acetyl group at the 5-position of the thiazole ring in the target compound differentiates it from methyl or furan substituents in analogues (e.g., ).

Substituent Effects: The 4-chlorophenylthio group in the target compound is replaced by sulfonyl (e.g., ) or fluorophenyl (e.g., ) moieties in analogues. Sulfonyl groups increase polarity and hydrogen-bond acceptor capacity, whereas thioethers may improve lipophilicity and membrane permeability.

Biological Activity: Compound 31 () exhibits potent KPNB1 inhibition, suggesting that fluorophenyl and furan substituents may synergize with the propanamide backbone for nuclear transport inhibition . Triazinoindole-based analogues (e.g., ) show high purity (>95%) and validated anticancer activity, indicating that bulky heterocycles may enhance target selectivity.

Structure-Activity Relationship (SAR) Insights

Thioether vs. Sulfonyl Linkers :

  • The thioether in the target compound may enhance hydrophobic interactions compared to sulfonyl groups, as seen in .

Aromatic Substitutions :

  • Chlorophenyl groups (e.g., ) are associated with improved binding to hydrophobic pockets, while fluorophenyl groups (e.g., ) may optimize electronic effects without steric hindrance.

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